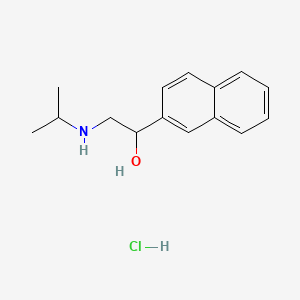

Chlorhydrate de pronéthalol

Vue d'ensemble

Description

Il s'agissait du premier bêtabloqueur à être développé par James Black et ses associés chez Imperial Chemical Industries et il est entré en utilisation clinique en novembre 1963 . Il n'a jamais été largement utilisé en raison de sa cancérogénicité chez la souris, qui était considérée comme résultant de la formation d'un métabolite époxyde de naphtalène cancérigène .

Applications De Recherche Scientifique

Pronethalol hydrochloride has been used in various scientific research applications, including:

Mécanisme D'action

Biochemical Pathways

By blocking β-adrenoceptors, Pronetalol hydrochloride can disrupt the normal signaling processes of these receptors, potentially affecting downstream effects such as cardiac output and vascular resistance .

Pharmacokinetics

It is known that similar β-adrenoceptor antagonists, like propranolol, are rapidly absorbed and extensively metabolized in the body, with only a minor part excreted as the parent compound .

Result of Action

The molecular and cellular effects of Pronetalol hydrochloride’s action are primarily related to its antagonistic effect on β-adrenoceptors. By blocking these receptors, Pronetalol hydrochloride can reduce the physiological responses typically mediated by the adrenergic system, such as increased heart rate and blood pressure . It’s important to note that Pronetalol hydrochloride was found to produce thymic tumors in mice .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound like Pronetalol hydrochloride. Factors such as age, strain, species variation, pregnancy, physical state, and chemical properties of the toxicant can greatly influence the toxicity of a specific compound . The environmental risk of Pronetalol hydrochloride is considered low, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 0.18 .

Analyse Biochimique

Biochemical Properties

Pronetalol Hydrochloride interacts with beta-adrenoceptors, displaying a ∼125–150-fold lower affinity (140–830 nM) for these receptors than propranolol (1.1–5.7 nM) . It is a cationic-amphiphilic agent that exhibits membrane-stabilizing effects unrelated to beta-adrenoceptor blockade .

Cellular Effects

Pronetalol Hydrochloride’s primary cellular effect is its interaction with beta-adrenoceptors, which are found on the cells of the heart and other organs. This interaction blocks the receptors, reducing the effects of adrenaline and noradrenaline, and leading to a decrease in heart rate and blood pressure .

Molecular Mechanism

The molecular mechanism of Pronetalol Hydrochloride involves its binding to beta-adrenoceptors, blocking the action of adrenaline and noradrenaline. This blockade reduces the heart rate and the force of heart muscle contraction, leading to a decrease in blood pressure .

Dosage Effects in Animal Models

It is known that Pronetalol Hydrochloride is carcinogenic in mice following oral administration, producing thymic lymphomas .

Metabolic Pathways

Pronetalol Hydrochloride is metabolized in a similar manner to propranolol, which is initially metabolized by three main pathways: ring oxidation, side chain oxidation, and glucuronidation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorhydrate de pronethalol peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du 2-naphtol avec l'isopropylamine pour former le 2-isopropylamino-1-naphtol. Cet intermédiaire est ensuite mis à réagir avec l'épichlorhydrine pour produire le pronethalol .

Méthodes de production industrielle

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de pronethalol subit diverses réactions chimiques, notamment :

Oxydation : Le pronethalol peut être oxydé pour former des dérivés du naphtalène.

Réduction : Les réactions de réduction peuvent convertir le pronethalol en son alcool correspondant.

Substitution : Le pronethalol peut subir des réactions de substitution, en particulier au niveau du cycle naphtalène.

Réactifs et conditions courants

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés du naphtalène, des alcools et des composés naphtalènes substitués .

Applications de la recherche scientifique

Le chlorhydrate de pronethalol a été utilisé dans diverses applications de recherche scientifique, notamment :

Biologie : Il a été utilisé pour étudier le rôle des récepteurs bêta-adrénergiques dans divers processus biologiques.

Mécanisme d'action

Le chlorhydrate de pronethalol exerce ses effets en bloquant les récepteurs bêta-adrénergiques, ce qui inhibe l'action de l'adrénaline et de la noradrénaline. Cela entraîne une vasoconstriction, une inhibition des facteurs angiogéniques comme le facteur de croissance endothélial vasculaire, une induction de l'apoptose des cellules endothéliales et une régulation négative de l'activation de la protéine kinase A .

Comparaison Avec Des Composés Similaires

Composés similaires

Propranolol : Un bêtabloqueur non sélectif qui a remplacé le pronethalol en raison de son profil plus sûr.

Dichloroisoprénaline : Un antagoniste bêta-adrénergique précoce qui a inspiré le développement du pronethalol.

Unicité

Le chlorhydrate de pronethalol était unique en tant que premier bêtabloqueur à être utilisé en clinique. Sa cancérogénicité a limité son adoption généralisée, conduisant au développement d'alternatives plus sûres comme le propranolol .

Propriétés

IUPAC Name |

1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO.ClH/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14;/h3-9,11,15-17H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONLGXRPRAIDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021194 | |

| Record name | Pronethalol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-02-5 | |

| Record name | 2-Naphthalenemethanol, α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pronetalol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pronetalol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pronethalol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51-02-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRONETHALOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/020IJC48OF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

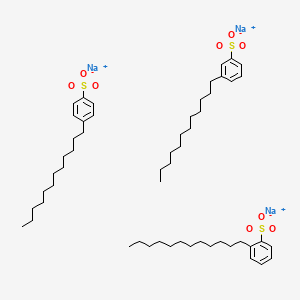

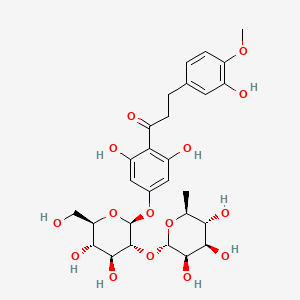

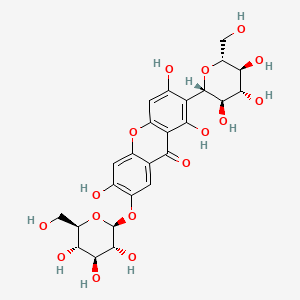

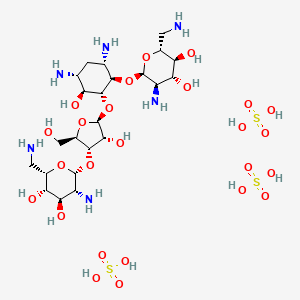

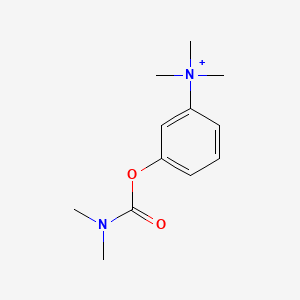

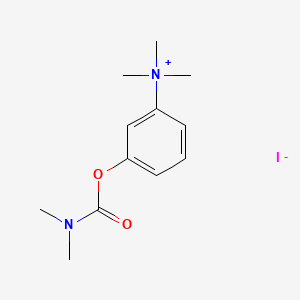

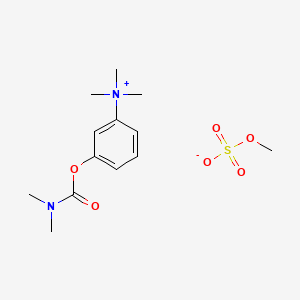

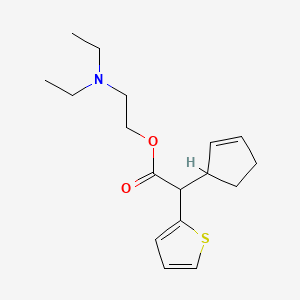

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.